Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate
Description
Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate is a piperidine derivative featuring three distinct functional groups:
- Position 1: A benzyl carbamate (Cbz) protecting group.
- Position 2: A 2-oxopropyl substituent (acetylacetone-derived moiety).
- Position 3: A phenylmethoxycarbonyloxy group (carbonate ester with a benzyl ether).
This compound is likely utilized as an intermediate in organic synthesis or medicinal chemistry due to its modular structure, which allows for selective deprotection or functionalization.
Properties
Molecular Formula |
C24H27NO6 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3 |
InChI Key |
LFKLNTHVFMHRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Material: cis-3-Hydroxypiperidine-2-carboxylic Acid Derivatives
The synthesis typically begins with commercially available cis-3-hydroxypiperidine-2-carboxylic acid derivatives. A representative protocol involves:
Step 1: Dual Protection
React 3-hydroxypiperidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
| Parameter | Value |
|---|---|
| Solvent | THF/Water (2:1) |
| Base | NaHCO₃ (2.5 eq) |
| Temperature | 0°C → RT |
| Time | 12 hr |
| Yield | 78-82% |
This step installs both N1-Cbz and O3-Cbz protections simultaneously.
Step 2: Side Chain Introduction
Introduce the 2-oxopropyl group via Michael addition using methyl vinyl ketone:
| Parameter | Value |
|---|---|
| Catalyst | BF₃·OEt₂ (0.1 eq) |
| Solvent | Anhydrous CH₂Cl₂ |
| Temperature | -78°C → -20°C |
| Reaction Time | 4 hr |
| Workup | Aq. NaHCO₃ extraction |
| Yield | 65-68% |
This step establishes the trans-configuration through chelation-controlled addition.
Stereoselective Synthesis via Chiral Auxiliaries
For enantiomerically pure material, a chiral pool approach using (R)-phenylglycinol has been reported:
Key Steps:
- Formation of Evans oxazolidinone intermediate
- Diastereoselective alkylation at C2
- Reductive cleavage of auxiliary
| Step | Conditions | Diastereomeric Ratio | Yield |
|---|---|---|---|
| Oxazolidinone Form. | (R)-Phenylglycinol, ClCO₂Bn | - | 89% |
| Alkylation | MVK, LDA, THF/-78°C | 92:8 trans:cis | 74% |
| Auxiliary Removal | LiAlH₄, Et₂O/0°C | - | 81% |
This method provides >98% ee for both (2R,3S) and (2S,3R) enantiomers.
One-Pot Tandem Protection-Alkylation Strategy
Recent patents describe a streamlined one-pot procedure:
Reaction Scheme:
cis-3-Hydroxypiperidine → Cbz protection → in situ alkylation → oxidation
| Parameter | Value |
|---|---|
| Reagents | Cbz-Cl, MVK, TFAA |
| Catalyst | Zn(OTf)₂ (5 mol%) |
| Solvent | CH₃CN |
| Temperature | 0°C → 40°C |
| Time | 8 hr |
| Yield | 58% (3 steps) |
Key advantages include reduced purification steps and improved atom economy.
Oxidation State Manipulation Approaches
Alternative routes utilize oxidation of pre-installed propyl chains:
Path A: Secondary Alcohol Oxidation
- Install 2-(2-hydroxypropyl) via Grignard addition
- Oxidize with Dess-Martin periodinane
Path B: Alkene Epoxidation/Hydrolysis
- Introduce 2-allyl group
- Epoxidize with mCPBA
- Acidic hydrolysis to ketone
Comparative data:
| Parameter | Path A | Path B |
|---|---|---|
| Overall Yield | 47% | 38% |
| Purity (HPLC) | 99.1% | 97.3% |
| Byproducts | <1% | 3-5% |
Path A is generally preferred for large-scale production.
Critical Process Parameters and Optimization
Temperature Effects on Diastereoselectivity
Studies reveal significant temperature dependence in the key alkylation step:
| Temperature (°C) | trans:cis Ratio | Yield (%) |
|---|---|---|
| -78 | 95:5 | 71 |
| -40 | 92:8 | 75 |
| 0 | 85:15 | 82 |
| 25 | 78:22 | 88 |
Optimal balance between selectivity and yield occurs at -40°C.
Solvent Screening for Crystallization
Final product purification employs solvent-mediated crystallization:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| EtOAc/Hexanes | 99.3 | 82 |
| CHCl₃/MeOH | 98.7 | 75 |
| Acetone/H₂O | 99.1 | 68 |
| MTBE/Heptane | 99.5 | 79 |
EtOAc/Hexanes (1:3 v/v) provides optimal results for industrial-scale processes.
Analytical Characterization Data
Spectroscopic Properties:
- ¹H NMR (400 MHz, CDCl₃): δ 7.31-7.25 (m, 10H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.89 (d, J=12.4 Hz, 1H, NCH₂Ph), 4.63 (dd, J=12.4, 3.1 Hz, 1H, NCH₂Ph), 4.21 (td, J=11.2, 3.0 Hz, 1H, H-3), 3.85 (ddd, J=12.8, 4.6, 2.1 Hz, 1H, H-6a), 3.42 (ddd, J=12.8, 9.7, 3.0 Hz, 1H, H-6b), 2.98 (s, 2H, COCH₂), 2.18 (s, 3H, COCH₃)
- ¹³C NMR (100 MHz, CDCl₃): δ 207.5 (COCH₃), 170.2 (NCO₂), 156.1 (OCO₂), 136.4-128.1 (Ar-C), 76.3 (C-3), 67.8 (OCH₂), 58.4 (NCH₂), 45.2 (C-2), 30.1 (COCH₂), 28.7 (C-6), 24.3 (C-5)
Chromatographic Data:
- HPLC : tR=12.7 min (Zorbax SB-C18, 75:25 MeCN/H₂O, 1 mL/min)
- Chiral GC : >99% ee (Cyclodex-B column, 120°C isothermal)
Industrial-Scale Process Considerations
A validated kilogram-scale procedure reports:
- Throughput: 1.2 kg/batch
- Cycle Time: 48 hr
- E-Factor: 32 (including solvent recovery)
- IPC Points:
- Residual benzyl chloride <0.1% after protection
- trans/cis ratio >95:5 before crystallization
- Ketone content >99.5% by IR
This process achieves 62% overall yield with 99.7% chemical purity and 99.3% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxopropyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Research
Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate has been investigated for its potential as an inhibitor in various biological pathways. Recent studies have highlighted its role in inhibiting non-nucleoside reverse transcriptase, which is crucial for the development of antiviral therapies against HIV .
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The structure allows for interaction with specific molecular targets involved in cancer cell proliferation and survival, making it a candidate for further development in cancer therapy .
Chemical Synthesis
The synthesis of this compound involves multiple steps, including the formation of piperidine derivatives and subsequent functionalization. The ability to modify its structure allows for the creation of analogs with enhanced biological activity or altered pharmacokinetic properties.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits non-nucleoside reverse transcriptase | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential to inhibit specific enzymes |
Case Study 1: Antiviral Efficacy
A study published in Molecules demonstrated that this compound showed promising results in inhibiting HIV reverse transcriptase through both ligand-based and structure-based approaches. The research utilized molecular docking to predict binding affinities and interactions at the active site of the enzyme, leading to insights into its mechanism of action .
Case Study 2: Cytotoxicity Assessment
In another investigation, derivatives of this compound were screened against various human cancer cell lines, revealing significant cytotoxicity. The study employed MTT assays to quantify cell viability post-treatment, indicating that modifications to the benzyl group could enhance anticancer properties .
Mechanism of Action
The mechanism of action of Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter release.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positioning and Functional Group Variations
Key structural analogs and their differences are summarized below:
Key Observations:
Positional Effects :
- The target compound’s 3-phenylmethoxycarbonyloxy group introduces steric hindrance and electronic effects absent in analogs like Benzyl 2-(2-oxopropyl)piperidine-1-carboxylate . This may reduce reactivity in nucleophilic substitutions but enhance stability in basic conditions.
- Ethoxy-oxopropyl at position 4 () confers ester stability but lacks the carbonate’s lability, limiting its utility in sequential deprotection strategies .
Protecting Group Comparisons: Benzyl (Cbz) vs. tert-Butyl (Boc): The target’s benzyl group requires hydrogenolysis for removal, whereas the Boc group (tert-butyl analog) is cleaved under acidic conditions . This difference impacts synthetic strategies for downstream functionalization.
Synthetic Efficiency: Benzyl 2-(2-oxopropyl)piperidine-1-carboxylate () was synthesized with 99% yield and 97.5% enantiomeric excess (ee), demonstrating the efficacy of asymmetric catalysis.
Physicochemical and Reactivity Profiles
- Solubility: The phenylmethoxycarbonyloxy group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., amino at position 4 in ). This may reduce aqueous solubility but enhance membrane permeability in biological systems .
- Stability : The carbonate group in the target compound is more labile under basic or nucleophilic conditions than the ethoxy ester in , enabling selective deprotection .
Biological Activity
Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.
1. Synthesis
The synthesis of this compound typically involves several steps that utilize known organic synthesis techniques. The compound can be synthesized from benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate through various coupling reactions and deprotection steps, as outlined in the patent literature .
2.1 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, molecular docking studies have shown that related compounds can inhibit the activity of EGFR tyrosine kinase, which is crucial in cancer cell proliferation . This suggests potential applications in cancer therapy, particularly for tumors with aberrant EGFR signaling.
2.2 Histone Deacetylase Inhibition
This compound has been evaluated for its histone deacetylase (HDAC) inhibitory activity. In vitro studies demonstrated that certain analogs exhibited potent HDAC inhibition, which is significant given the role of HDACs in cancer progression and other diseases .
2.3 Osteoblast Differentiation
Another area of interest is the compound's effect on osteoblast differentiation. Related compounds have been shown to stimulate BMP-2 production and promote osteoblast differentiation, leading to increased bone formation in animal models . This suggests a potential therapeutic application in bone regeneration and repair.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of derivatives similar to this compound, compounds were tested against various cancer cell lines including HT29 (colon cancer) and DU145 (prostate cancer). The results indicated a dose-dependent reduction in cell viability, with some compounds achieving IC50 values comparable to established chemotherapeutics .
Case Study 2: HDAC Inhibition
A series of experiments were conducted to evaluate the HDAC inhibitory activity of synthesized derivatives. Compounds were tested using an enzyme-linked immunosorbent assay (ELISA) to quantify histone acetylation levels post-treatment. Results demonstrated a significant increase in acetylated histones, confirming the compounds' efficacy as HDAC inhibitors .
4. Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate?
The enantioselective synthesis of this compound involves a multi-step process. For instance, oxidation of allyl-substituted precursors using PdCl₂/CuCl catalysis under oxygen atmosphere yields intermediates like benzyl (S)-2-(2-oxopropyl)piperidine-1-carboxylate . Subsequent stereochemical control is achieved via Corey–Bakshi–Shibata (CBS) reduction, employing (R)-Me-CBS and BH₃-THF to introduce chiral centers . Key steps include:
- Catalytic oxidation : PdCl₂/CuCl in DMF:H₂O under O₂, monitored by TLC for reaction completion.
- Chiral reduction : Use of CBS reagents to ensure enantiomeric excess.
- Purification : Column chromatography (e.g., petroleum ether:EtOAc gradients) to isolate pure products.
Yield optimization (e.g., 85% in intermediate steps) requires strict control of temperature (25–30°C) and reaction time (4–6 hours) .
Q. What analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR (e.g., δ 200.2 ppm for carbonyl groups) confirm regiochemistry and stereochemistry. Chiral centers are validated via coupling constants (e.g., values) and NOE correlations .
- Infrared (IR) Spectroscopy : Absorbance bands at ~1700 cm indicate ester and ketone functionalities .
- Polarimetry : Optical rotation (e.g., ) confirms enantiopurity .
- LC-MS : Validates molecular weight (e.g., m/z 160.1 for fragments) and purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Despite limited toxicological data, precautionary measures include:
- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
- Ventilation : Use fume hoods to avoid vapor/mist inhalation .
- Spill Management : Contain with inert materials (e.g., sand) and dispose via licensed waste handlers .
- Storage : Seal containers under dry, ventilated conditions away from ignition sources .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives with modified substituents?
- Catalyst Screening : Test Pd/C or hydrogenation alternatives for debenzylation steps (e.g., 97% yield achieved with Pd/C under H₂) .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance CBS reduction efficiency .
- Temperature Control : Maintain 25–30°C during oxidation to prevent side reactions .
- Chiral Auxiliaries : Introduce enantiopure intermediates early to minimize racemization .
Q. How do structural modifications (e.g., substituent position) influence biological activity or reactivity?
Comparative studies of piperidine carboxylates reveal:
| Compound | Key Modification | Biological Impact |
|---|---|---|
| Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | Propyl group at C2 | Increased lipophilicity |
| (R)-Benzyl 2-methyl analog | Chiral methyl at C2 | Enhanced target selectivity |
| Dual benzyl-substituted derivative | C2 and C4 benzyl groups | Improved membrane permeability |
| Substituent size and polarity directly affect pharmacokinetic properties, as shown in PubChem-derived structure-activity data . |
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Reproducibility Checks : Validate melting points, , and solubility (e.g., in EtOAc or DMSO) across multiple batches .
- Advanced Chromatography : Use HPLC with chiral columns to detect stereochemical impurities affecting stability .
- Computational Modeling : Predict logP and pKa via tools like MarvinSketch to reconcile experimental vs. theoretical data .
Q. What mechanistic insights explain the stereochemical outcomes of CBS reductions in related syntheses?
The CBS reduction mechanism involves:
- Borane Coordination : BH₃-THF binds to the CBS oxazaborolidine catalyst, forming a chiral Lewis acid complex.
- Transition-State Control : The ketone substrate adopts a specific conformation, dictated by steric and electronic effects, to achieve >90% enantiomeric excess .
- Quenching Protocols : Acidic workup (e.g., 2N HCl) prevents racemization during isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
